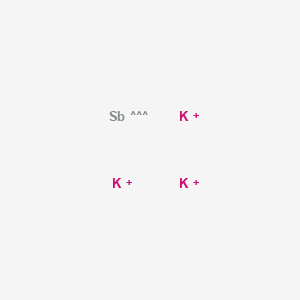
Einecs 240-845-4
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Einecs 240-845-4 is a chemical compound that belongs to the group of azo dyes. It is commonly known as Acid Orange 7, and it is widely used in various industrial applications, including textile dyeing, paper printing, and food coloring. The compound has been extensively studied due to its potential toxicity and environmental impact. However, recent scientific research has also revealed its potential as a useful tool in the field of biochemistry and molecular biology.
科学的研究の応用
Einecs 240-845-4 has been used in various scientific research applications, particularly in the field of biochemistry and molecular biology. It is commonly used as a pH indicator in biochemical assays, as it changes color from orange to yellow as the pH decreases. It has also been used as a fluorescent probe for detecting protein-ligand interactions, as it exhibits strong fluorescence in the presence of certain proteins. Additionally, this compound has been used as a staining agent for visualizing DNA and RNA in gel electrophoresis.
作用機序
The mechanism of action of Einecs 240-845-4 is not fully understood, but it is believed to interact with proteins and nucleic acids. The compound is known to bind to proteins through electrostatic interactions, and it has been shown to induce conformational changes in certain proteins. Additionally, this compound has been shown to intercalate into DNA and RNA, which can affect their structure and function.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated that the compound can inhibit the activity of certain enzymes, including acetylcholinesterase and xanthine oxidase. Additionally, this compound has been shown to induce oxidative stress in cells, which can lead to DNA damage and cell death. However, the physiological relevance of these effects in vivo is not fully understood.
実験室実験の利点と制限
Einecs 240-845-4 has several advantages for lab experiments. It is relatively inexpensive and easy to obtain, making it a popular choice for many researchers. Additionally, its pH sensitivity and fluorescent properties make it a useful tool for studying protein-ligand interactions and visualizing DNA and RNA. However, this compound also has some limitations. It can be toxic to cells at high concentrations, which can limit its use in certain experiments. Additionally, its binding affinity for proteins and nucleic acids can vary depending on the experimental conditions, which can affect the reproducibility of results.
将来の方向性
There are several future directions for research on Einecs 240-845-4. One area of interest is the development of new fluorescent probes based on the structure of this compound. These probes could be used to study a wide range of biological processes, including protein-protein interactions and enzymatic activity. Additionally, further research is needed to understand the physiological relevance of this compound's biochemical effects, particularly in vivo. Finally, there is a need for more studies on the environmental impact of this compound, as it is a commonly used industrial dye that can potentially contaminate water sources.
合成法
Einecs 240-845-4 is synthesized by the diazotization of 4-aminobenzenesulfonic acid, followed by coupling with 2-naphthol-3,6-disulfonic acid. The resulting compound is an orange powder that is soluble in water and ethanol. The synthesis method is relatively simple and cost-effective, making it a popular choice for industrial applications.
特性
InChI |
InChI=1S/3K.Sb/q3*+1; |
Source


|
|---|---|---|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVDUVTJHWOQVFJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[K+].[K+].[K+].[Sb] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
K3Sb+3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.055 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
16823-94-2 |
Source


|
| Record name | Antimony, compd. with potassium (1:3) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016823942 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Antimony, compd. with potassium (1:3) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Antimony, compound with potassium (1:3) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.117 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

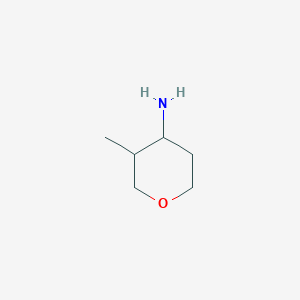

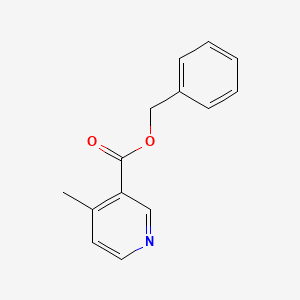
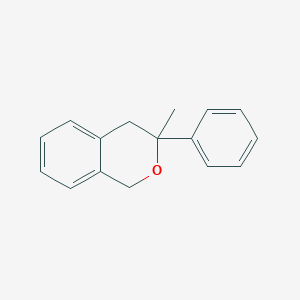
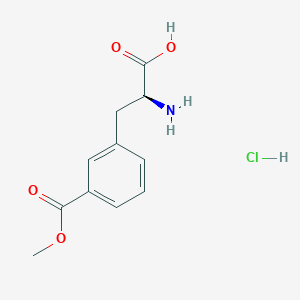
![1-[(3-Methoxyphenyl)methyl]piperidin-4-amine](/img/structure/B3367229.png)
![Dimethyl 5-[[(Trifluoromethyl)sulfonyl]oxy]isophthalate](/img/structure/B3367242.png)

![Disodium 2,2'-{(3,3'-dimethoxybiphenyl-4,4'-diyl)bis[(1e)-3-methyltriaz-1-ene-1,3-diyl]}diethanesulfonate](/img/structure/B3367254.png)
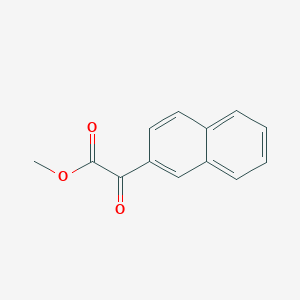



![2,3-Dimethylfuro[3,2-c]pyridine](/img/structure/B3367279.png)